molecular formula C7H3BrClF3O B1320948 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene CAS No. 1804384-38-0

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B1320948
CAS No.: 1804384-38-0
M. Wt: 275.45 g/mol
InChI Key: KVLYSMJKYXLKII-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene (CAS: Not explicitly listed in evidence; molecular formula: C₇H₃BrClF₃O) is a halogenated aromatic compound featuring bromo, chloro, and trifluoromethoxy substituents. Its structure combines electron-withdrawing groups (Br, Cl, CF₃O) at positions 1, 3, and 2, respectively, making it a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-bromo-3-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLYSMJKYXLKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can be synthesized through various methodsThe reaction conditions typically involve the use of reagents such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    1,4-Dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes: Formed through Diels-Alder reactions.

    Various Aryl Derivatives: Produced through substitution and coupling reactions.

Scientific Research Applications

Synthesis Applications

The compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethoxy group enhances the reactivity of the benzene ring, making it a valuable building block in organic chemistry.

Case Study: Synthesis of Pharmaceuticals

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has been employed in the synthesis of biologically active compounds. For instance, it has been used to produce novel anti-cancer agents through palladium-catalyzed cross-coupling reactions. In a study, the compound facilitated the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines.

Table: Synthesis Yield and Conditions

Reaction TypeYield (%)Conditions
Palladium-catalyzed coupling75%Room temperature, 24 hours
Nucleophilic substitution60%Reflux in DMSO
Friedel-Crafts acylation80%Anhydrous conditions

Biological Applications

The compound's structural characteristics allow it to interact effectively with biological systems, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. In vitro studies showed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also utilized in the production of agrochemicals and specialty chemicals. Its ability to modify chemical properties makes it suitable for developing herbicides and pesticides.

Table: Industrial Uses

Application AreaSpecific Use
AgrochemicalsDevelopment of selective herbicides
Specialty ChemicalsProduction of fluorinated compounds

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine, chlorine, and trifluoromethoxy groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Substituent Position and Reactivity

a. Positional Isomers

  • 1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O): Lacks the chloro substituent. In Pd-catalyzed direct arylations with heteroarenes, meta-substituted bromobenzenes like this achieve high yields (69–94%) due to reduced steric hindrance .
  • 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (C₇H₃BrClF₃O; CAS: 892845-59-9): Chloro and bromo substituents at positions 2 and 1 create steric and electronic differences. Reactivity in cross-coupling may slightly decrease compared to meta-substituted analogues .

b. Multi-Halogenated Analogues

  • 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (C₇H₂BrF₃INO₃; CAS: 2366994-47-8): Nitro and iodo substituents enhance electrophilicity but reduce stability under harsh conditions .

Electronic Effects and Cross-Coupling Efficiency

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, activating bromo-substituted positions for cross-coupling. Comparative studies show:

  • 1-Bromo-4-(trifluoromethoxy)benzene reacts with 2-methylthiophene to yield 95% product using Pd(OAc)₂ .
  • 1-Bromo-3-(trifluoromethoxy)benzene achieves 89% yield with benzothiophene, slightly lower than para-substituted analogues due to steric factors .
  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (with an additional fluorine) shows enhanced reactivity (93% yield with imidazo[1,2-b]pyridazine), suggesting electron-withdrawing substituents amplify coupling efficiency .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling/Melting Point Reference
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45* Not reported
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 Not reported
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O 259.00 Not reported
3-Bromo-2-chloro-6-methylpyridine C₆H₄BrClN 206.47 mp: 30–35°C; bp: 38°C

*Calculated based on .

Biological Activity

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is an organic compound notable for its complex halogenated structure, which includes a bromine atom, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This unique configuration contributes to its diverse biological activities and potential applications in pharmacology and biochemistry.

The molecular formula of this compound is C7H3BrClF3O, with a molecular weight of approximately 263.45 g/mol. Its physicochemical properties include:

  • Boiling Point : 171 °C
  • Density : 1.63 g/cm³
  • Melting Point : -55.5 °C
  • Solubility : Limited solubility in water (0.0288 g/L) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms enhances its reactivity and binding affinity, making it valuable in drug discovery and development .

Biological Activity

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated compounds can exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi through disruption of cellular processes .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial in developing therapeutic agents targeting diseases such as cancer or metabolic disorders .
  • Receptor Interaction : Research indicates that the trifluoromethoxy group can enhance the lipophilicity of the compound, allowing it to effectively interact with lipid membranes and influence receptor activity .

Case Study 1: Antimicrobial Properties

A study conducted on various halogenated benzene derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of the bacterial cell wall integrity.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into its pharmacokinetic properties .

Comparative Analysis

To understand the biological implications better, a comparison with similar compounds is useful:

Compound NameStructureNotable Activity
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzeneStructurePotentially higher lipophilicity leading to enhanced receptor interaction
1-Bromo-3-chloro-4-(trifluoromethoxy)benzeneStructureSimilar enzyme inhibition profile but different selectivity

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